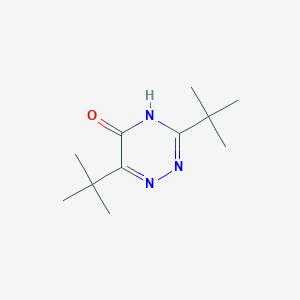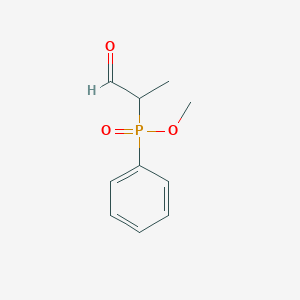
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester typically involves multiple steps. One common method is the esterification of 4-bromobenzoic acid with 2,2,2-trifluoro-1-isocyanato-1-phenylethanol under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom in the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzoic acid: Shares the bromine-substituted benzoic acid moiety.
2,2,2-Trifluoroethyl isocyanate: Contains the trifluoroethyl isocyanate group.
Phenyl isocyanate: Similar isocyanate functionality with a phenyl group.
Uniqueness
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester is unique due to the combination of its functional groups, which imparts distinct reactivity and potential applications. The presence of both bromine and trifluoro groups enhances its chemical versatility and potential for diverse applications in research and industry.
Eigenschaften
| 113445-97-9 | |
Molekularformel |
C16H9BrF3NO3 |
Molekulargewicht |
400.15 g/mol |
IUPAC-Name |
(2,2,2-trifluoro-1-isocyanato-1-phenylethyl) 4-bromobenzoate |
InChI |
InChI=1S/C16H9BrF3NO3/c17-13-8-6-11(7-9-13)14(23)24-15(21-10-22,16(18,19)20)12-4-2-1-3-5-12/h1-9H |
InChI-Schlüssel |
CULKIWFNPXOSTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(N=C=O)OC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

